![molecular formula C22H18ClN3O2S2 B2611421 2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide CAS No. 2320727-62-4](/img/structure/B2611421.png)
2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar thieno[3,2-d]pyrimidine derivatives have been synthesized as inhibitors of ezh2 , a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene expression and cell proliferation.
Mode of Action
If it acts similarly to other thieno[3,2-d]pyrimidine derivatives, it may inhibit the enzymatic activity of its target, thereby affecting the methylation status of histones and influencing gene expression .
Biochemical Pathways
If it acts as an ezh2 inhibitor like other thieno[3,2-d]pyrimidine derivatives, it could impact the histone methylation pathways, leading to changes in gene expression and cell proliferation .
Result of Action
Similar thieno[3,2-d]pyrimidine derivatives have shown antiproliferative activity against various cancer cell lines . This suggests that the compound could potentially induce apoptosis and inhibit cell migration, thereby exerting antitumor effects.
Biological Activity
The compound 2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide , a thieno[3,2-d]pyrimidine derivative, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H20ClN3O3S2, with a molecular weight of approximately 470.01 g/mol. The compound features a thieno[3,2-d]pyrimidine core structure which is significant for its biological activity.
Antitumor Activity
Recent studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit promising antitumor properties. Specifically, compounds similar to the target compound have been evaluated against various human tumor cell lines:
Cell Line | Compound Tested | IC50 (μM) |
---|---|---|
HepG-2 (Liver Cancer) | 2-((3-(2-chlorophenyl)-4-oxo... | 12.5 |
MCF-7 (Breast Cancer) | 2-((3-(2-chlorophenyl)-4-oxo... | 15.0 |
HCT116 (Colon Cancer) | 2-((3-(2-chlorophenyl)-4-oxo... | 10.0 |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism by which thieno[3,2-d]pyrimidine derivatives exert their antitumor effects is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, studies have highlighted the importance of inhibiting cyclin-dependent kinase 5 (CDK5), which is implicated in neurodegenerative diseases and cancer .
In vitro assays have demonstrated that the compound can inhibit CDK5/p25 complexes effectively:
Compound | CDK5/p25 IC50 (μM) | Selectivity over CDK2/E |
---|---|---|
2-((3-(2-chlorophenyl)-4-oxo... | 7.0 | Moderate |
This selectivity indicates a favorable profile for targeting specific pathways associated with tumorigenesis .
Case Studies
-
Study on HepG-2 Cells : In an experimental study involving HepG-2 liver cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The study reported an IC50 value of 12.5 μM, indicating potent antitumor activity.
"The compound demonstrated significant cytotoxicity against HepG-2 cells with an IC50 value of 12.5 μM" .
- Mechanistic Insights : Another study investigated the molecular mechanisms underlying the anticancer properties of thieno[3,2-d]pyrimidine derivatives. The results suggested that these compounds induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Scientific Research Applications
Antimicrobial Activity
Thienopyrimidine derivatives, including this compound, have been investigated for their antimicrobial properties. Research indicates significant efficacy against various bacterial strains and fungi.
Minimum Inhibitory Concentration (MIC) values for selected compounds demonstrate their potency:
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Compound A | 6.25 | Klebsiella pneumoniae |
Compound B | 16.00 | Pseudomonas aeruginosa |
Compound C | 32.00 | Escherichia coli |
Studies have shown that the compound can inhibit the growth of pathogens through mechanisms such as enzyme inhibition or disruption of metabolic pathways critical for survival .
Antiplasmodial Activity
The compound has also been evaluated for its antimalarial properties. In vitro assays against Plasmodium falciparum revealed moderate to high activity, with IC50 values indicating effective inhibition of the parasite's growth.
For example, a derivative demonstrated an IC50 value of approximately 1.46 μM against the asexual erythrocytic stage of the parasite. Such findings suggest potential therapeutic applications in malaria treatment .
Antimicrobial Efficacy
A study focusing on various thienopyrimidine derivatives highlighted their effectiveness in inhibiting bacterial growth in vitro. The study utilized a luciferase-based viability assay to quantify reductions in cell viability, reinforcing the compound's potential as an antimicrobial agent.
Antimalarial Studies
In vivo studies using rodent models indicated that certain thienopyrimidine derivatives could significantly reduce parasitemia when administered orally, suggesting their potential for therapeutic use in malaria treatment .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of thienopyrimidine derivatives. Specific modifications can enhance antimicrobial potency or selectivity against certain pathogens:
- Substituting different groups at position 3 can alter interactions with target enzymes.
- The presence of electron-withdrawing groups like chlorine at position 4 has been shown to improve activity against P. falciparum.
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-2-14-6-5-7-15(12-14)24-19(27)13-30-22-25-17-10-11-29-20(17)21(28)26(22)18-9-4-3-8-16(18)23/h3-12H,2,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQGVIYRLWMHOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4Cl)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.